2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a phenylphenylmethyl group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine at elevated temperatures, around 115°C . This reaction yields the desired compound through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol can undergo several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, derivatives of this compound have been studied as acetylcholinesterase inhibitors, which can modulate cholinergic neurotransmission and potentially treat conditions like Alzheimer’s disease . The compound may act as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol: This compound is similar in structure but contains a chlorine atom, which can alter its chemical properties and biological activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine core but have different substituents, leading to variations in their pharmacological profiles.
Uniqueness
2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its potential as an intermediate in the synthesis of various biologically active compounds makes it a valuable molecule in medicinal chemistry.
Properties
IUPAC Name |
2-[4-[(4-phenylphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-15-14-20-10-12-21(13-11-20)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,22H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCVXTIIAKGDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.